1-(2-(Hydroxymethyl)phenyl)ethanol
Overview
Description
1-(2-(Hydroxymethyl)phenyl)ethanol is an organic compound with the molecular formula C9H12O2. It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Hydroxymethyl)phenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-acetylbenzoic acid using lithium aluminum hydride in tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically carried out at low temperatures (0°C to room temperature) to ensure high yields . Another method involves the use of diethyl ether as a solvent for the reduction process .
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher efficiency and yield, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Hydroxymethyl)phenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form more saturated alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-formylbenzoic acid or 2-carboxybenzoic acid.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-(Hydroxymethyl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and phenyl ring play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparison with Similar Compounds
- 1-(1-Hydroxyethyl)-2-hydroxymethylbenzene
- α-Methyl-o-xylene-α,α’-diol
- 1-Oxymethyl-2-(α-oxyethyl)benzene
- 1-Hydroxymethyl-2-(α-hydroxyethyl)benzene
- 1-(1-Hydroxyethyl)-2-(hydroxymethyl)benzene
- 1-(1’-Hydroxyethyl)-2-hydroxymethylbenzene
Comparison: 1-(2-(Hydroxymethyl)phenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for functionalization and application in various fields .
Properties
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKYPJPUAOOGBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57259-71-9 | |
Record name | 1-(2-(HYDROXYMETHYL)PHENYL)ETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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